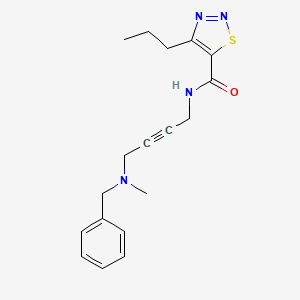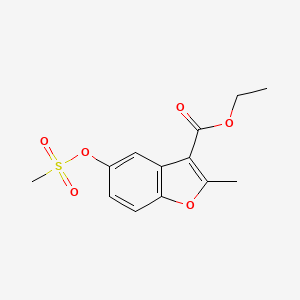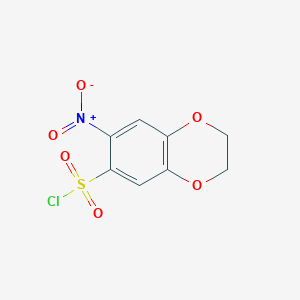![molecular formula C7H14ClNO2S B2424839 3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride CAS No. 1690364-33-0](/img/structure/B2424839.png)
3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a chemical compound with the CAS Number: 1690364-33-0 . It has a molecular weight of 211.71 . The IUPAC name for this compound is 3-thia-7-azabicyclo [3.3.1]nonane 3,3-dioxide hydrochloride .
Synthesis Analysis
The synthesis of similar azabicyclo nonane compounds has been explored in the literature . For instance, an indole-fused azabicyclo[3.3.1]nonane framework was constructed via a radical cyclization . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2S.ClH/c9-11(10)4-6-1-7(5-11)3-8-2-6;/h6-8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in more specialized databases.Applications De Recherche Scientifique
Enantiomer Separation and Absolute Configuration :
- The synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a potential chiral building block, was achieved, with the absolute configuration determined through circular dichroism (CD) spectra and time-dependent density functional theory (TDDFT) calculations (Bieliu̅nas et al., 2013).
Crystal Structure and Hydrogen-Bonding Motifs :
- Studies on 3-Azabicyclo[3.3.1]nonane-2,4-dione revealed its crystal structure, highlighting hydrogen-bonded chains with cyclohexane-1,3-dicarboximide and acetic acid molecules (Hulme et al., 2006).
- An extensive search for a dimer-based crystal structure of 3-azabicyclo[3.3.1]nonane-2,4-dione led to the discovery of a new catemer-based metastable polymorph and solvates, providing insights into the crystal structure polymorphism and hydrogen bonding motifs (Hulme et al., 2007).
Synthesis and Derivatives :
- New 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones were synthesized, and their derivatives showed promising analgesic, antiarrhythmic, and antibacterial properties (Yu et al., 2006).
- The crystal structures of 7-benzoyl- and 7-phenylacetyl-r-2,c-4,t-6,t-8-tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonanes were analyzed, revealing a forced twin-chair conformation and supramolecular sheets built from C-H...O and C-H...π(arene) hydrogen bonds (Sakthivel & Jeyaraman, 2010).
Safety and Hazards
Orientations Futures
The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this scaffold has become an enticing target for organic chemists . The development of new synthetic strategies to access this ring system, such as the radical-based strategy mentioned earlier , could open up new possibilities for the synthesis of many alkaloids and other biologically active compounds.
Propriétés
IUPAC Name |
3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-6-1-7(5-11)3-8-2-6;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRNAFRPSPLHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CS(=O)(=O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424756.png)
![2-Chloro-N-methyl-N-[[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2424757.png)
![1-(2,3-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2424759.png)



![5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B2424764.png)

![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2424767.png)


![5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2424773.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)